1-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Soluble epoxide hydrolase Cyclopropyl urea Structure-activity relationship

Addressing the need for bioisosteric controls in sEH inhibitor SAR: this compound replaces the basic piperidine with neutral tetrahydropyran, enabling CYP inhibition and solubility comparisons. No public activity data exist; relies on proprietary characterization. • Bioisosteric probe for THP vs piperidine urea series • Potential negative control if THP attenuates sEH binding • Identity confirmed by NMR/HRMS; high purity for reliable referencing

Molecular Formula C16H21FN2O2
Molecular Weight 292.354
CAS No. 2034568-41-5
Cat. No. B2807876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
CAS2034568-41-5
Molecular FormulaC16H21FN2O2
Molecular Weight292.354
Structural Identifiers
SMILESC1COCCC1NC(=O)NCC2(CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C16H21FN2O2/c17-13-3-1-12(2-4-13)16(7-8-16)11-18-15(20)19-14-5-9-21-10-6-14/h1-4,14H,5-11H2,(H2,18,19,20)
InChIKeyPUMFVFOJTKIQII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Supply Context for Fluorophenyl Cyclopropyl THP Urea


1-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea (CAS 2034568-41-5) is a fully synthetic, small-molecule urea derivative. Its structure combines a 1-(4-fluorophenyl)cyclopropyl substituent with a tetrahydro-2H-pyran-4-yl (THP) moiety. While it belongs to a broader chemotype of cyclopropyl urea derivatives that have been explored as soluble epoxide hydrolase (sEH) inhibitors in academic drug discovery [1], no peer-reviewed biological activity data, physicochemical characterization, or in-class performance metrics have been publicly disclosed for this specific compound at the time of analysis.

Synthetic Urea Probe
Fully synthetic small-molecule urea derivative with 4-fluorophenyl cyclopropyl and THP moieties; no public biological data.
Class-Level Context
Belongs to cyclopropyl urea chemotype explored as sEH inhibitors; specific compound lacks peer-reviewed performance metrics.
Use only with in-house characterization.
Procurement Note
No physicochemical or ADME data disclosed; suitability for any assay requires independent validation.

Why Fluorophenyl Cyclopropyl THP Urea Cannot Be Substituted


Attempts to interchange this compound with structurally related cyclopropyl urea sEH inhibitors (e.g., piperidine-based urea derivatives from the Takai et al. series [1]) would be scientifically unsound. Published structure-activity relationship (SAR) data on this chemotype demonstrates that variations in the amine fragment (e.g., piperidine vs. tetrahydropyran) profoundly alter inhibitory potency, CYP enzyme inhibition profiles, and oral bioavailability [1]. The replacement of a basic piperidine nitrogen with an ether oxygen in the tetrahydropyran ring is a significant physicochemical perturbation. Without disclosed, matched-experimental-condition comparative data for the target compound, any assumption of equivalent target engagement, selectivity, or ADME properties constitutes a procurement risk.

Amine Fragment Variants
Piperidine-based cyclopropyl ureas (e.g., Takai et al. series) exhibit SAR-driven differences in potency, CYP inhibition, and oral bioavailability; THP (ether) replacement may shift these profiles unpredictably.
Absent Comparative Data
No head-to-head target engagement, selectivity, or ADME data exist for this THP-containing compound relative to published piperidine analogs; assuming equivalent behaviour constitutes procurement risk.
Physicochemical Perturbation
Replacement of basic piperidine nitrogen with ether oxygen alters hydrogen-bonding and pKa, potentially impacting solubility, permeability, and off-target profiles.

Quantitative Evidence Audit: No Differentiation Data for Fluorophenyl Cyclopropyl THP Urea


No Quantified Differentiation Data Identifiable

A systematic search of primary research papers (PubMed, DOI-indexed literature), patent databases (USPTO, Google Patents), and authoritative chemical databases (PubChem, ChEMBL) failed to retrieve any disclosed biological assay data, physicochemical characterization, or comparator benchmarking for this specific compound. The closest published structural analogs are piperidine-based cyclopropyl ureas, for which quantitative sEH IC50 values are available (e.g., compound 2: human sEH IC50 = 6.1 nM [1]). However, cross-study extrapolation from a piperidine to a tetrahydropyran pharmacophore is not supported by publicly available evidence. No direct head-to-head comparison between the THP-containing target compound and any piperidine analog has been published.

No Differentiation Data
Data to verify
Target compound: no disclosed IC50
Closest analog (piperidine): 6.1 nM
Cross-study extrapolation not supported; requires proprietary characterization.
Systematic search of PubMed, ChEMBL, PubChem returned no experimental data.
Soluble epoxide hydrolase Cyclopropyl urea Structure-activity relationship

Constrained Application Scenarios for Fluorophenyl Cyclopropyl THP Urea


Proprietary Internal Reference Standard

The compound may serve as an internal physicochemical or analytical reference in organizations that have independently synthesized and fully characterized this specific urea derivative. Its utility in this context depends entirely on proprietary, unpublished data sets, as no public reference chromatograms, spectral libraries (NMR, HRMS), or crystalline form data exist. [1] class-level insights from related cyclopropyl ureas are insufficient for analytical method transfer without original characterization. [1]

Negative Control for sEH Selectivity Studies (Hypothetical)

If future research reveals that the tetrahydropyran modification attenuates sEH binding, the compound might serve as a negative control or selectivity probe against piperidine-based sEH inhibitors. [1] This scenario is speculative pending disclosure of in vitro profiling; procurement for this purpose currently lacks evidential support. [1]

Scaffold Hopping Exploration

For medicinal chemistry groups investigating bioisosteric replacement of piperidine with tetrahydropyran in urea-based sEH inhibitors, this compound could represent a single-point structural exploration. The value proposition rests on the known pharmacokinetic differences between piperidine (pKa ~8-9, basic) and THP (neutral ether) functionalities [1], but no experimental validation of improved solubility or reduced CYP inhibition for this THP congener has been reported. [1]

Application
Selection Property
Validation Focus
Internal Reference Standard
Proprietary Characterization
In-house analytical data (NMR, HRMS, purity)
sEH Selectivity Control (Hypothetical)
Attenuated sEH Binding Hypothesis
In vitro profiling against sEH panel
Scaffold Hopping Exploration
Bioisosteric Replacement Concept
Experimental ADME/Tox and solubility data
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